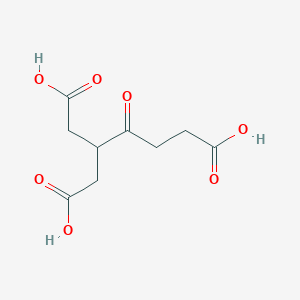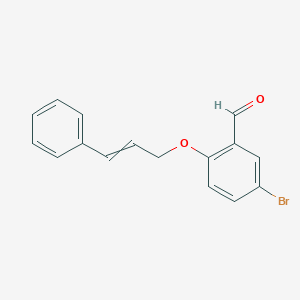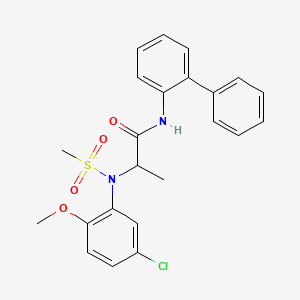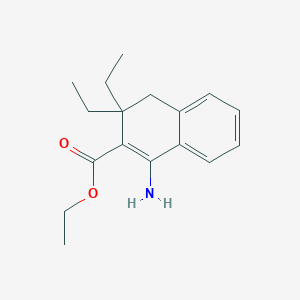![molecular formula C24H24ClNOS2 B12478291 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12478291.png)
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide is a complex organic compound with the molecular formula C22H22ClNOS This compound is characterized by the presence of a benzamide core, substituted with chlorophenyl and methylbenzyl sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide: This can be achieved by reacting 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea, which is then treated with benzoyl chloride to yield the desired benzamide derivative.
Introduction of the 2-[(2-methylbenzyl)sulfanyl]ethyl group: This step involves the reaction of the intermediate product with 2-methylbenzyl mercaptan under basic conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide can undergo various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound’s sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide is unique due to the presence of both chlorophenyl and methylbenzyl sulfanyl groups, which confer distinct chemical properties and potential biological activities. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C24H24ClNOS2 |
|---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C24H24ClNOS2/c1-18-4-2-3-5-21(18)17-28-15-14-26-24(27)20-8-6-19(7-9-20)16-29-23-12-10-22(25)11-13-23/h2-13H,14-17H2,1H3,(H,26,27) |
InChI Key |
YDQHEENCFYTWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate](/img/structure/B12478208.png)
![N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dimethylaniline](/img/structure/B12478213.png)
![4-({3-[(4-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B12478215.png)
![2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478218.png)


![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide (non-preferred name)](/img/structure/B12478233.png)
![(4S,7S)-4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12478237.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B12478252.png)

![N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12478256.png)

![N~1~-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12478262.png)
